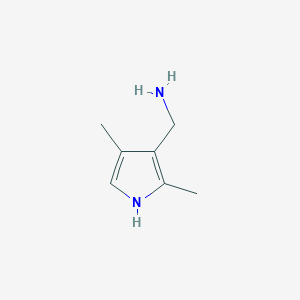

(2,4-Dimethyl-3-pyrrolyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(2,4-dimethyl-1H-pyrrol-3-yl)methanamine |

InChI |

InChI=1S/C7H12N2/c1-5-4-9-6(2)7(5)3-8/h4,9H,3,8H2,1-2H3 |

InChI Key |

VEOJJOMGBWBPGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1CN)C |

Origin of Product |

United States |

Historical Development and Early Synthetic Insights into Pyrrole Based Building Blocks

The journey into the rich chemistry of pyrrole (B145914) began in the 19th century. First identified in 1834 from coal tar, its structure was correctly proposed by Adolf von Baeyer in 1870. However, the systematic synthesis of pyrrole derivatives, which unlocked their potential as versatile building blocks, gained momentum in the 1880s with the development of seminal named reactions.

The Paal-Knorr pyrrole synthesis, first reported in 1885, became one of the most straightforward and widely adopted methods. rsc.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. rsc.org Around the same period, the Hantzsch pyrrole synthesis was developed, providing another key route that involves the reaction of β-ketoesters with ammonia and α-haloketones. mdpi.com These early synthetic strategies were pivotal, as they provided reliable access to a variety of substituted pyrroles and laid the foundational framework for modern heterocyclic chemistry. mdpi.com The ability to systematically create these aromatic scaffolds was a crucial step toward investigating their chemical behavior and utilizing them in the synthesis of complex molecules. rsc.org

Academic Significance of 2,4 Dimethyl 3 Pyrrolyl Methanamine As a Key Intermediate

(2,4-Dimethyl-3-pyrrolyl)methanamine is a substituted pyrrole (B145914) that holds particular academic interest due to its specific substitution pattern, which presents unique synthetic challenges and opportunities. The pyrrole ring is inherently electron-rich, making it susceptible to electrophilic substitution, typically at the C2 or C5 positions. Consequently, the selective functionalization at the C3 position, as seen in this molecule, is non-trivial and often requires specialized synthetic strategies. rsc.org The development of methods to construct molecules with substituents at this less reactive position is a significant focus in organic chemistry research. benthamdirect.comresearchgate.net

The construction of a methanamine unit at the C3 position is considered synthetically challenging due to the intrinsic electronic properties of the pyrrole ring. rsc.org Therefore, this compound is not merely a simple derivative but represents a product of targeted synthesis. It serves as a key intermediate for several reasons:

Versatile Functional Handle: The primary amine of the methanamine group is a nucleophilic site that can readily undergo a variety of chemical transformations, such as acylation, alkylation, and condensation reactions, allowing for the facile introduction of diverse functional groups.

Scaffold for Complex Synthesis: The compound acts as a decorated building block. The dimethyl substitution pattern influences the steric and electronic environment of the ring, while the aminomethyl group provides a point for chain extension or cyclization to build more elaborate molecular frameworks.

Access to Novel Chemical Space: As a C3-functionalized pyrrole, it allows chemists to explore molecular designs that are not accessible through conventional pyrrole chemistry, leading to the discovery of novel compounds with potentially unique biological or material properties.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H12N2 |

| Molecular Weight | 124.18 g/mol |

| Canonical SMILES | CC1=C(CN)C(=CN1)C |

| Parent Compound | 2,4-Dimethylpyrrole (B27635) |

Overview of Research Directions in Pyrrole Chemistry Utilizing Aminomethylpyrroles

Classical Approaches to Pyrrolylmethanamine Synthesis

Traditional methods for the synthesis of this compound typically involve the construction of the pyrrole core followed by the introduction and modification of a functional group at the 3-position. These multi-step sequences often rely on robust and well-established chemical transformations.

Multi-Step Synthesis from Pyrrole Precursors

A common and logical pathway to this compound begins with the synthesis of the 2,4-dimethylpyrrole (B27635) scaffold. The Knorr pyrrole synthesis and its variations are classical and effective methods for constructing such polysubstituted pyrroles. researchgate.netorgsyn.org Once the 2,4-dimethylpyrrole core is obtained, a functional group needs to be introduced at the 3-position, which can then be converted to an aminomethyl group.

A widely used method for introducing a one-carbon functional group onto an electron-rich heterocycle like pyrrole is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate the pyrrole ring, yielding 2,4-dimethyl-3-pyrrolecarboxaldehyde. researchgate.netorgsyn.org

The final step in this sequence is the conversion of the aldehyde to the amine via reductive amination. wikipedia.org This transformation involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine, which is then reduced to the target methanamine. A variety of reducing agents can be employed for this purpose. wikipedia.orgacsgcipr.org

Table 1: Representative Reaction Conditions for the Vilsmeier-Haack Formylation of Pyrroles

| Pyrrole Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyrrole | POCl₃, DMF | Ethylene dichloride | 5 | 78-79 | orgsyn.org |

| 2,5-Dimethylpyrrole | POCl₃, DMF | Dichloromethane | 0 to rt | 85 | Analogous |

| 1-Methylpyrrole | POCl₃, DMF | Dichloromethane | 0 to rt | 90 | Analogous |

This table presents examples of the Vilsmeier-Haack reaction on pyrrole and related substrates to illustrate typical conditions. The yields are for the corresponding carboxaldehydes.

Reduction Strategies for Nitrile or Oxime Precursors

An alternative classical approach involves the synthesis of a nitrile or oxime precursor at the 3-position of the 2,4-dimethylpyrrole ring, followed by reduction to the primary amine.

Reduction of 2,4-Dimethyl-3-pyrrolecarbonitrile:

The nitrile precursor, 2,4-dimethyl-3-pyrrolecarbonitrile, can be synthesized through various methods, including the cyanation of a suitable pyrrole derivative. Once obtained, the nitrile group can be reduced to an aminomethyl group using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation is another effective method for the reduction of nitriles. This involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). This method is often preferred for its milder reaction conditions and easier work-up procedures.

Reduction of 2,4-Dimethyl-3-pyrrolecarboxaldehyde Oxime:

The oxime precursor can be prepared by the condensation of 2,4-dimethyl-3-pyrrolecarboxaldehyde with hydroxylamine. The subsequent reduction of the oxime to the amine can be achieved using several methods. Similar to nitriles, lithium aluminum hydride is an effective reducing agent for oximes.

Alternatively, catalytic hydrogenation can be employed. The choice of catalyst and reaction conditions can be crucial to prevent the formation of side products. Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt, such as nickel(II) chloride or cobalt(II) chloride, is another common reagent system for the reduction of oximes to primary amines.

Table 2: Common Reducing Agents for Nitrile and Oxime to Amine Conversion

| Precursor | Reducing Agent | Solvent | General Conditions |

| Aromatic Nitrile | LiAlH₄ | THF or Et₂O | Reflux |

| Aromatic Nitrile | H₂/Raney Ni | Ethanol (B145695)/Ammonia | Elevated pressure and temperature |

| Aromatic Oxime | LiAlH₄ | THF or Et₂O | Reflux |

| Aromatic Oxime | H₂/Pd/C | Ethanol/Acid | Room temperature, H₂ pressure |

| Aromatic Oxime | NaBH₄/CoCl₂ | Methanol (B129727) | Room temperature |

This table provides a general overview of common reduction methods. Specific conditions may vary depending on the substrate.

Contemporary Synthetic Routes and Methodological Advancements

Modern synthetic chemistry places a strong emphasis on the development of more efficient, sustainable, and scalable processes. This has led to significant advancements in the synthesis of pyrrolylmethanamines, including the use of catalysis, green chemistry principles, and flow technologies.

Catalytic Transformations in Aminomethylation Reactions

Catalytic methods offer a more atom-economical and environmentally friendly alternative to the use of stoichiometric reagents. In the context of synthesizing this compound, catalytic reductive amination of 2,4-dimethyl-3-pyrrolecarboxaldehyde is a key contemporary approach. frontiersin.org

This one-pot reaction combines the aldehyde, an amine source (like ammonia), and a reducing agent in the presence of a catalyst. wikipedia.org Catalysts for this transformation can be either homogeneous or heterogeneous. Noble metal catalysts such as palladium, platinum, and rhodium on various supports are highly effective. mdpi.com More recently, catalysts based on more abundant and less expensive metals like nickel and cobalt have been developed. mdpi.com The use of hydrogen gas as the reductant in these catalytic systems is particularly attractive from a green chemistry perspective, as the only byproduct is water. frontiersin.org

Table 3: Examples of Catalysts Used in Reductive Amination

| Catalyst | Reducing Agent | Substrate Scope | Key Features |

| Pd/C | H₂ | Aromatic and aliphatic aldehydes | Widely used, high efficiency |

| Pt/C | H₂ | Aldehydes and ketones | Effective under mild conditions |

| Raney Ni | H₂ | Aldehydes and nitriles | Cost-effective, requires higher pressures |

| Co-based composites | H₂ | Aromatic aldehydes | Non-noble metal catalyst |

| Au/TiO₂ | Formic acid | Aromatic aldehydes | Mild conditions, transfer hydrogenation |

This table highlights a selection of catalysts and their general applications in reductive amination reactions.

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the use of safer solvents, minimizing waste, and employing catalytic methods. ias.ac.in

One green approach is the use of environmentally benign solvents. For instance, reductive amination reactions have been successfully carried out in greener solvents like glycerol, which is biodegradable, non-toxic, and recyclable. ias.ac.in The development of catalyst-free reductive amination methods, for example using sodium borohydride in glycerol, further enhances the green credentials of the synthesis. ias.ac.in

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Production

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical production, offering advantages in terms of safety, scalability, and process control. nih.gov The synthesis of this compound and its intermediates can be adapted to flow processes.

For example, the reductive amination of 2,4-dimethyl-3-pyrrolecarboxaldehyde can be performed in a flow reactor. nih.govresearchgate.net In a typical setup, a solution of the aldehyde and amine is mixed with a hydrogen stream and passed through a heated tube packed with a heterogeneous catalyst (a packed-bed reactor). This allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. Continuous processing also enables safer handling of hazardous reagents and intermediates, as only small amounts are reacting at any given time. The integration of in-line purification techniques can lead to a fully automated and continuous production of the final product.

Table 4: Comparison of Batch vs. Flow Chemistry for Reductive Amination

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |

| Heat & Mass Transfer | Often inefficient, can lead to hotspots | Highly efficient due to high surface-to-volume ratio |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, enhanced safety |

| Process Control | Difficult to precisely control parameters | Precise control over temperature, pressure, and time |

| Reproducibility | Can be variable between batches | Highly reproducible |

| Integration | Difficult to integrate multiple steps | Easily integrated into multi-step sequences |

Analysis of Reaction Parameters and Yield Optimization Studies

The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction conditions. The following subsections detail the influence of key parameters on the reaction outcomes for the plausible synthetic routes.

The choice of solvent plays a critical role in the synthesis of pyrrole derivatives, affecting reactant solubility, reaction rates, and in some cases, product selectivity.

For the reduction of 2,4-dimethyl-3-pyrrolecarbonitrile , the choice of solvent is dictated by the reducing agent used. For catalytic hydrogenation, polar protic solvents like methanol and ethanol are often employed as they can solvate the substrate and are compatible with many catalysts. mdma.ch Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are necessary when using metal hydride reducing agents like lithium aluminum hydride (LiAlH4) to prevent reaction with the solvent. researchgate.netlibretexts.org The solubility of the nitrile and the intermediate imine can influence the reaction rate and the potential for side reactions.

In the case of the Mannich reaction for the direct aminomethylation of 2,4-dimethylpyrrole, acetic acid is a commonly used solvent. It serves both as a solvent and a catalyst, facilitating the formation of the electrophilic iminium ion. adichemistry.com However, to avoid unwanted polymerization of the pyrrole ring, the use of strong acids is generally avoided. adichemistry.comchemtube3d.com The use of aqueous or alcoholic solutions is also common. The polarity of the solvent can influence the stability of the iminium intermediate and the nucleophilicity of the pyrrole.

Table 1: Effect of Different Solvents on the Yield of this compound via Nitrile Reduction Note: The following data is representative and compiled from general knowledge of similar nitrile reductions, as specific data for 2,4-dimethyl-3-pyrrolecarbonitrile is not readily available.

| Solvent | Reducing Agent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Methanol | H₂/Raney Ni | 25 | 5 | 85 |

| Ethanol | H₂/Raney Ni | 25 | 5 | 82 |

| Tetrahydrofuran (THF) | LiAlH₄ | 0-25 | 1 | 90 |

| Diethyl Ether | LiAlH₄ | 0-25 | 1 | 88 |

| Dimethylformamide (DMF) | H₂/Pd/C | 50 | 10 | 75 |

Temperature and pressure are critical parameters, particularly in catalytic hydrogenation reactions.

For the catalytic hydrogenation of 2,4-dimethyl-3-pyrrolecarbonitrile , increasing the hydrogen pressure generally leads to a higher reaction rate and improved yield by increasing the concentration of dissolved hydrogen. However, excessively high pressures can sometimes lead to over-reduction or side reactions. The reaction temperature also influences the rate of reaction. While higher temperatures can accelerate the reduction, they may also promote the formation of byproducts. Optimal temperatures for nitrile reductions are typically in the range of room temperature to moderate heat (e.g., 50-100°C), depending on the catalyst's activity.

For reductions using metal hydrides like LiAlH₄ , the reaction is often carried out at low temperatures (e.g., 0°C) initially and then allowed to warm to room temperature to control the exothermic nature of the reaction and prevent side reactions. orgsyn.org

In the Mannich reaction , the temperature is typically kept moderate. While heating can increase the reaction rate, it can also lead to the decomposition of the Mannich base or polymerization of the pyrrole starting material.

Table 2: Influence of Temperature and Pressure on the Hydrogenation of 2,4-dimethyl-3-pyrrolecarbonitrile Note: This data is illustrative of general trends in catalytic hydrogenation of aromatic nitriles.

| Temperature (°C) | Pressure (atm) | Catalyst | Solvent | Yield (%) |

| 25 | 1 | Raney Ni | Methanol | 70 |

| 25 | 5 | Raney Ni | Methanol | 85 |

| 50 | 5 | Raney Ni | Methanol | 88 |

| 50 | 10 | Pd/C | Ethanol | 92 |

| 75 | 10 | Pd/C | Ethanol | 85 (increased byproducts) |

The choice of catalyst is paramount in achieving high efficiency and selectivity in the synthesis of this compound.

For the reduction of 2,4-dimethyl-3-pyrrolecarbonitrile , a variety of catalysts can be employed. Raney Nickel is a common and cost-effective catalyst for the hydrogenation of nitriles to primary amines. mdma.ch It often requires moderate pressures and temperatures. Palladium on carbon (Pd/C) is another effective catalyst, which can sometimes offer higher activity and allow for milder reaction conditions. dundee.ac.uk Other noble metal catalysts like platinum oxide (PtO₂) can also be used. For non-catalytic reductions, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yields. researchgate.netlibretexts.org Sodium borohydride is generally not strong enough to reduce nitriles unless used in combination with a catalyst like cobalt(II) chloride.

In the context of the Mannich reaction , the catalyst is typically an acid that facilitates the formation of the iminium ion from formaldehyde (B43269) and an amine. As mentioned, acetic acid is a common choice.

Table 3: Performance of Various Catalysts in the Synthesis of this compound via Nitrile Reduction Note: This table presents typical outcomes for nitrile reduction on heterocyclic systems, as specific comparative data for the target molecule is limited.

| Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Raney Nickel | Methanol | 50 | 5 | 88 |

| 10% Pd/C | Ethanol | 50 | 10 | 92 |

| PtO₂ | Acetic Acid | 25 | 3 | 85 |

| LiAlH₄ | Tetrahydrofuran | 0-25 | 1 | 90 |

| NaBH₄/CoCl₂ | Methanol | 25 | 1 | 78 |

Nucleophilic Reactivity and Amine-Based Transformations

The primary amine functionality of this compound serves as a potent nucleophilic center, readily engaging in reactions with a variety of electrophiles. This reactivity allows for the facile introduction of diverse substituents, enabling the synthesis of a wide array of functionalized derivatives.

Reactions with Carbonyl Compounds: Imine Formation and Derivatives

The reaction of primary amines with aldehydes and ketones to form imines is a fundamental transformation in organic chemistry. In the case of this compound, the primary amine group readily condenses with carbonyl compounds under mild, often acid-catalyzed, conditions to furnish the corresponding imine derivatives, also known as Schiff bases. This reaction proceeds through a hemiaminal intermediate which then dehydrates to yield the final C=N double bond.

The general reaction can be represented as follows:

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Imine) | Conditions |

| This compound | Aldehyde (R'-CHO) | N-((2,4-dimethyl-1H-pyrrol-3-yl)methyl)alkanimine | Mild acid catalyst (e.g., acetic acid), heat |

| This compound | Ketone (R'-C(O)-R'') | N-((2,4-dimethyl-1H-pyrrol-3-yl)methyl)alkan-2-imine | Mild acid catalyst (e.g., acetic acid), heat |

This table is illustrative and based on general principles of imine formation.

Acylation and Alkylation Reactions for Functionalization

The nucleophilic character of the primary amine in this compound also allows for straightforward acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base, leads to the formation of stable amide derivatives. This functionalization is crucial for modifying the electronic properties of the amine and for introducing a variety of acyl groups.

Alkylation of the amine group, using alkyl halides or other alkylating agents, results in the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. These reactions expand the structural diversity of derivatives that can be synthesized from the parent compound.

Electrophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring, being an electron-rich aromatic heterocycle, is highly susceptible to electrophilic attack. The presence of two electron-donating methyl groups at the 2- and 4-positions further activates the ring towards substitution.

Position Selectivity in Electrophilic Attack

In 2,4-disubstituted pyrroles, the position of electrophilic attack is directed to the available α-position (C5) or the β-position (C3). Generally, electrophilic substitution on pyrroles preferentially occurs at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate (Wheland intermediate). In the case of this compound, the C2 and C4 positions are blocked by methyl groups, leaving the C5 position as the primary site for electrophilic attack.

Influence of the Aminomethyl Group on Ring Reactivity

The aminomethyl group at the C3 position exerts a significant electronic and steric influence on the reactivity of the pyrrole ring. Electronically, the -CH₂NH₂ group is generally considered to be weakly activating through inductive effects. However, under acidic conditions, protonation of the amine to form an ammonium (B1175870) salt (-CH₂NH₃⁺) would render it a deactivating group, thereby reducing the electron density of the pyrrole ring and making it less susceptible to electrophilic attack.

Sterically, the aminomethyl group at the 3-position can influence the approach of the electrophile to the adjacent C2 and C4 positions, although these are already substituted. Its presence, however, does not significantly hinder attack at the C5 position.

Common electrophilic substitution reactions applicable to such activated pyrrole systems include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C5 position.

Nitration: Introduction of a nitro group (-NO₂) at the C5 position.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) at the C5 position.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups at the C5 position.

Vilsmeier-Haack Reaction: Formylation of the pyrrole ring, typically at the most reactive α-position (C5).

Mannich Reaction: Aminomethylation, which would likely occur at the C5 position.

| Electrophilic Reagent | Reaction Type | Expected Position of Substitution |

| Br₂/AcOH | Halogenation | C5 |

| HNO₃/H₂SO₄ | Nitration | C5 |

| SO₃/Pyridine | Sulfonation | C5 |

| Acyl chloride/Lewis acid | Friedel-Crafts Acylation | C5 |

| POCl₃/DMF | Vilsmeier-Haack Formylation | C5 |

| HCHO/R₂NH | Mannich Reaction | C5 |

This table outlines the expected regioselectivity based on the general principles of electrophilic substitution on substituted pyrroles.

Condensation and Cyclization Reactions

The dual functionality of this compound makes it a valuable precursor in the synthesis of fused heterocyclic systems through condensation and cyclization reactions.

One of the most notable reactions in this category is the Paal-Knorr synthesis of pyrroles , where a 1,4-dicarbonyl compound reacts with a primary amine to form a substituted pyrrole. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in While this compound itself is a pyrrole, its primary amine functionality can participate in a Paal-Knorr type reaction with a 1,4-dicarbonyl compound to generate N-substituted pyrroles.

The Pictet-Spengler reaction is another important cyclization reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgnrochemistry.comjk-sci.com While the pyrrole ring is not a classic "aryl" group in the benzene (B151609) sense, its electron-rich nature allows it to participate in intramolecular electrophilic substitution. If the amine of this compound were part of a larger structure that placed the pyrrole ring in a position analogous to the aryl group in a Pictet-Spengler precursor, a similar cyclization could be envisioned.

Furthermore, the N-acylated derivatives of this compound could potentially undergo the Bischler-Napieralski reaction , which is the intramolecular cyclization of a β-arylethylamide to form a dihydroisoquinoline. wikipedia.orgorganic-chemistry.org Again, the feasibility of this reaction would depend on the ability of the pyrrole ring to undergo intramolecular electrophilic attack under the reaction conditions.

These condensation and cyclization reactions open avenues for the synthesis of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science.

Formation of Polycyclic Heterocyclic Systems

This compound serves as a valuable building block in the synthesis of polycyclic heterocyclic systems. A key transformation in this regard is the Pictet-Spengler reaction, a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While the classical Pictet-Spengler reaction involves β-arylethylamines, the underlying principles can be extended to pyrrolylmethylamines.

In a hypothetical Pictet-Spengler-type reaction involving this compound, the reaction would be initiated by the formation of an iminium ion from the condensation of the primary amine with a carbonyl compound. nrochemistry.com The electron-rich pyrrole ring, acting as the nucleophile, would then attack the electrophilic iminium ion in an intramolecular cyclization. This reaction is typically facilitated by the presence of a protic or Lewis acid catalyst. jk-sci.com The nucleophilicity of the pyrrole ring is a crucial factor, and electron-donating substituents, such as the two methyl groups in the target compound, are known to enhance the reactivity in such cyclizations. jk-sci.com

The reaction mechanism proceeds through the following key steps:

Formation of an iminium ion from the reaction of this compound and a carbonyl compound under acidic conditions. nrochemistry.com

Electrophilic attack of the C2 or C5 position of the pyrrole ring on the iminium ion, leading to the formation of a spirocyclic intermediate.

Rearomatization of the pyrrole ring through the loss of a proton to yield the final polycyclic heterocyclic product. nrochemistry.com

The general applicability of the Pictet-Spengler reaction has been demonstrated in the synthesis of a wide array of complex molecules, including alkaloids and other natural products. nih.gov The strategic application of this reaction with this compound could provide access to novel classes of nitrogen-containing polycyclic compounds. A vinylogous variant of the Pictet-Spengler reaction has also been developed for the synthesis of larger, medium-sized rings fused to an indole (B1671886) core, suggesting the potential for similar strategies with pyrrole-based substrates. nih.gov

Table 1: Hypothetical Pictet-Spengler Reaction of this compound

| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Potential Product Class |

| This compound | Aldehyde (e.g., Acetaldehyde) | Protic Acid (e.g., HCl) | Pyrrolo[2,3-f]isoquinoline derivatives |

| This compound | Ketone (e.g., Acetone) | Lewis Acid (e.g., BF₃·OEt₂) | Substituted Pyrrolo[2,3-f]isoquinoline derivatives |

| This compound | α-Ketoacid | Protic Acid (e.g., H₂SO₄) | Carboxylic acid-functionalized Pyrrolo[2,3-f]isoquinolines |

This table presents potential reaction pathways based on the principles of the Pictet-Spengler reaction and does not represent experimentally verified outcomes for this specific compound.

Reactions Leading to Pyrrole Dimers and Oligomers

The structure of this compound also predisposes it to undergo self-condensation or reactions with other pyrrole species to form dimers and oligomers. The formation of such products can occur through various mechanisms, often initiated by the reactivity of the aminomethyl group or the nucleophilicity of the pyrrole ring.

The conditions for dimerization and oligomerization can be influenced by factors such as pH, temperature, and the presence of catalysts. Acidic conditions could promote the formation of electrophilic intermediates, thereby facilitating these reactions. The resulting dimers and oligomers can feature a variety of linkages, including methylene (B1212753) bridges between pyrrole rings.

Reaction Mechanisms and Transition State Analysis

A thorough understanding of the reactivity of this compound necessitates detailed mechanistic studies, including the investigation of proton transfer phenomena and the kinetic and thermodynamic profiles of its key reactions.

Proton Transfer and Tautomerism Studies

Proton transfer is a fundamental process that can significantly influence the reactivity of this compound. The molecule possesses both acidic (N-H of the pyrrole and the amine) and basic (the nitrogen of the amine and the pyrrole ring) sites, allowing for various proton transfer equilibria.

Tautomerism, a form of proton transfer, can lead to the existence of different isomers of the molecule. For instance, protonation of the pyrrole ring can lead to the formation of a pyrrolenium ion, which can alter the nucleophilicity and electrophilicity of the molecule. The study of metal-ligand proton tautomerism in pincer complexes has demonstrated that such processes can dramatically alter the redox properties and reactivity of a molecule, enabling reactions such as C-H activation. nih.gov Similar principles of proton-mediated reactivity modulation can be applied to organic molecules like this compound.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating proton transfer mechanisms and the relative stabilities of tautomers. researchgate.net Such studies can provide insights into the transition states and energy barriers associated with these processes, helping to predict the most favorable reaction pathways. Spectroscopic techniques, including NMR and IR, can be employed to experimentally probe the existence and interconversion of different tautomeric forms in solution. nih.gov

Kinetic and Thermodynamic Investigations of Key Reactions

To fully characterize the reactivity of this compound, kinetic and thermodynamic studies of its principal reactions are essential. These investigations provide quantitative data on reaction rates, activation energies, and the equilibrium position of reversible reactions.

Kinetic Studies: Reaction progress kinetic analysis can be employed to determine the rate laws for reactions such as the formation of polycyclic systems or dimerization. nih.gov This involves monitoring the concentration of reactants and products over time under various conditions (e.g., changing reactant concentrations, temperature, or catalyst loading). The data obtained can help to elucidate the reaction mechanism, including the identification of the rate-determining step.

Thermodynamic Studies: The thermodynamic parameters of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the feasibility and position of equilibrium. researchgate.net For reversible reactions, understanding the thermodynamics is crucial for optimizing reaction conditions to favor product formation. nih.gov For example, in a potential Pictet-Spengler reaction, the equilibrium between reactants and products can be influenced by temperature, with kinetic and thermodynamic products potentially differing. researchgate.net Computational chemistry can also be used to calculate the thermodynamic properties of reactants, products, and transition states, providing a theoretical framework for understanding the experimental observations. researchgate.net

Table 2: Parameters for Mechanistic Investigations

| Investigation Type | Key Parameters to Determine | Experimental/Computational Methods |

| Proton Transfer | pKa values, Tautomer stability, Proton affinity | NMR spectroscopy, UV-Vis spectroscopy, DFT calculations |

| Kinetics | Rate constant (k), Reaction order, Activation energy (Ea) | Reaction progress monitoring (e.g., HPLC, GC, NMR), Isotope effect studies |

| Thermodynamics | Enthalpy (ΔH), Entropy (ΔS), Gibbs free energy (ΔG) | Calorimetry, Variable-temperature NMR, DFT calculations |

This table outlines the key parameters and methodologies for studying the reaction mechanisms of this compound.

Synthesis and Characterization of 2,4 Dimethyl 3 Pyrrolyl Methanamine Derivatives and Analogs

Synthesis of Substituted Aminomethylpyrrole Derivatives

The synthesis of derivatives of (2,4-Dimethyl-3-pyrrolyl)methanamine can be approached by modifying either the pyrrole (B145914) nucleus or the exocyclic aminomethyl group. These modifications allow for the fine-tuning of the molecule's properties for specific applications.

Modifications at the Pyrrole Ring

The pyrrole ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. pharmaguideline.com Due to the activating effect of the alkyl groups at the 2 and 4 positions, the remaining 5-position is the primary site for such substitutions. Common modifications include halogenation, nitration, and acylation. For example, Vilsmeier-Haack formylation can introduce a formyl group at the 5-position, which can then be further elaborated. pharmaguideline.com The inherent reactivity of the pyrrole ring necessitates careful control of reaction conditions to avoid polymerization or undesired side reactions. gfmoorelab.com

| Modification Reaction | Reagents | Position of Substitution |

| Formylation | Phosphorus oxychloride, Dimethylformamide | 5-position |

| Acylation | Acyl chloride, Lewis acid | 5-position |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 5-position |

This table presents common electrophilic substitution reactions for modifying the pyrrole ring.

Derivatization of the Aminomethyl Group

The primary amine of the aminomethyl group is a versatile handle for a wide array of chemical transformations. It can readily undergo N-alkylation, N-acylation, and N-sulfonylation to yield a diverse library of derivatives. researchgate.net For instance, reaction with acyl chlorides or anhydrides produces the corresponding amides, while reaction with sulfonyl chlorides yields sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. These derivatizations are crucial for exploring the chemical space around the core scaffold and for introducing functionalities that can modulate the compound's physicochemical properties. nih.gov

| Derivatization Reaction | Reagents | Resulting Functional Group |

| N-Acylation | Acyl chloride, Base | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

This table summarizes key derivatization reactions of the aminomethyl group.

Formation of Pyrrole-Containing Scaffolds and Advanced Intermediates

This compound and its derivatives are valuable precursors for the synthesis of more complex pyrrolic structures, such as dipyrromethanes and tripyrromethanes. These, in turn, are fundamental building blocks for the construction of porphyrinoid macrocycles.

Dipyrromethane and Tripyrromethane Synthesis

Dipyrromethanes are synthesized by the acid-catalyzed condensation of a pyrrole with an aldehyde or a ketone. gfmoorelab.comnih.gov In the context of this compound, its self-condensation under acidic conditions can lead to the formation of a dipyrromethane. More controlled syntheses involve the reaction of an activated pyrrole, such as a 2-formylpyrrole, with a non-activated pyrrole. This compound can react with a suitable pyrrolic aldehyde to furnish a dipyrromethane. The synthesis of tripyrromethanes follows a similar logic, typically involving the condensation of a dipyrromethane with a pyrrolic aldehyde or carbinol. The stability of these polypyrrolic chains can be a concern, as they are prone to oxidation and scrambling reactions. gfmoorelab.com

Precursors to Porphyrinoid Macrocycles and Related Systems

Dipyrromethanes and higher pyrromethanes derived from this compound are key intermediates in the synthesis of porphyrins and related macrocycles. researchgate.net The classic MacDonald [2+2] condensation, for example, involves the reaction of a dipyrromethane-5,5'-dicarboxylic acid with a dipyrromethane-5,5'-diformyl derivative under acidic conditions to form the porphyrin macrocycle. wikipedia.org The substituents on the starting pyrrole units, such as the methyl groups in this compound, ultimately dictate the substitution pattern of the final porphyrinoid. These macrocycles are of significant interest due to their diverse applications in areas such as catalysis, photodynamic therapy, and molecular electronics. wikipedia.org The strategic synthesis of specifically substituted pyrrolylmethanamines is therefore a critical step in accessing tailored porphyrinoid systems. nih.gov

Stereochemical Aspects in Derivative Synthesis

The introduction of stereocenters in the synthesis of derivatives and analogs of this compound is a critical consideration for the development of compounds with specific biological activities. The spatial arrangement of substituents can significantly influence the interaction of these molecules with biological targets. Therefore, controlling the stereochemistry during synthesis is paramount. This section explores the diastereoselective and enantioselective approaches that are pertinent to the synthesis of chiral derivatives of this compound, as well as the role of chiral auxiliaries and catalysts in achieving high levels of stereocontrol.

The creation of chiral centers in molecules based on the this compound scaffold can be achieved through various stereoselective strategies. These methods aim to favor the formation of one stereoisomer over others.

Diastereoselective Synthesis:

Diastereoselectivity becomes a key factor when a new stereocenter is introduced in a molecule that already contains one or more chiral centers. The existing chirality can influence the direction of attack of a reagent, leading to the preferential formation of one diastereomer. For instance, the reduction of a ketone or imine precursor to a this compound derivative, where the reducing agent is delivered from the less sterically hindered face, is a classic example of substrate-controlled diastereoselectivity.

Recent studies have demonstrated the diastereoselective synthesis of complex polycyclic pyrroles and pyrrole-embedded tetracycles. acs.orgacs.org For example, a dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction has been developed for the synthesis of 2,3-fused tetracyclic indolines containing a pyrrole moiety with high cis-diastereoselectivity. acs.org This approach highlights the potential for creating specific stereochemical relationships between the pyrrole ring and adjacent fused rings. While not directly applied to this compound, these methodologies provide a conceptual framework for designing diastereoselective syntheses of its derivatives.

Enantioselective Synthesis:

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction.

A significant advancement in the enantioselective functionalization of pyrroles is the use of chiral phosphoric acid (CPA) catalysts in Friedel-Crafts-type reactions. rsc.org Research has shown that 2,5-disubstituted pyrroles can react with in situ generated ketimines at the C3 position with high enantioselectivity. rsc.org This methodology is highly relevant for the synthesis of chiral derivatives of this compound, as it allows for the introduction of a stereocenter at the carbon atom of the methanamine group.

A direct asymmetric approach to α-(3-pyrrolyl)methanamines has been developed through a one-pot organocatalytic Mannich reaction of succinaldehyde (B1195056) with endo-cyclic imines, followed by a Paal–Knorr cyclization. rsc.org This method successfully synthesizes N-H/alkyl/Ar α-(3-pyrrolyl)methanamines bearing an aza-tetrasubstituted center in good yields and with excellent enantioselectivity. rsc.org

The following table summarizes selected research findings on the enantioselective C3-functionalization of pyrroles, which are analogous to the synthesis of chiral this compound derivatives.

| Pyrrole Substrate | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2,5-Dimethylpyrrole | Isoindolinone-derived ketimine | Chiral Phosphoric Acid | High | High |

| Succinaldehyde | Endo-cyclic imine | Chiral Amine (organocatalyst) | Good | Excellent |

The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis, and these tools are instrumental in controlling the stereochemical outcome of reactions involving pyrrole derivatives.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been widely applied in various chemical transformations. researchgate.net

In the context of pyrrole chemistry, chiral auxiliaries can be attached to the nitrogen atom or a substituent to control the diastereoselectivity of subsequent reactions. For example, a chiral auxiliary attached to the nitrogen of a pyrrole can influence the facial selectivity of an electrophilic attack at the C3 position. While specific applications to this compound are not extensively documented, the principles of auxiliary-controlled reactions are broadly applicable. arizona.edu

Chiral Catalysts:

Chiral catalysts are arguably the more elegant and atom-economical approach to enantioselective synthesis, as they can generate large quantities of a chiral product from a small amount of the catalyst.

As mentioned previously, chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective functionalization of pyrroles. researchgate.netnih.govrsc.org These Brønsted acids can activate electrophiles and control the stereochemistry of the reaction through the formation of a well-organized chiral environment via hydrogen bonding. The atroposelective construction of axially chiral arylpyrroles has been successfully achieved using CPA catalysis, demonstrating the high level of stereocontrol attainable with these catalysts. nih.govdntb.gov.ua

The table below provides examples of chiral catalysts used in the asymmetric synthesis of pyrrole derivatives.

| Catalyst Type | Reaction Type | Pyrrole Derivative Synthesized | Stereoselectivity |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Friedel-Crafts Alkylation | C3-Alkyl-2,5-dimethylpyrroles | High ee |

| Chiral Amine (Organocatalyst) | Mannich/Paal-Knorr | α-(3-Pyrrolyl)methanamines | Excellent ee |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of organic molecules. For (2,4-Dimethyl-3-pyrrolyl)methanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into its specific structure. Based on data from analogous substituted pyrroles, a set of predicted ¹H and ¹³C chemical shifts can be established. semanticscholar.orgcarleton.cadocbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 (NH) | Pyrrole (B145914) NH | ~7.5-8.5 (broad s) | - |

| 2 | Pyrrole C | - | ~125-130 |

| 2-CH₃ | Methyl C-H | ~2.1-2.3 (s) | ~12-14 |

| 3 | Pyrrole C | - | ~115-120 |

| 4 | Pyrrole C | - | ~118-122 |

| 4-CH₃ | Methyl C-H | ~1.9-2.1 (s) | ~10-12 |

| 5 | Pyrrole C-H | ~6.2-6.4 (s) | ~105-110 |

| CH₂ (methanamine) | Methylene (B1212753) C-H | ~3.6-3.8 (s) | ~35-40 |

| NH₂ (methanamine) | Amine N-H | ~1.5-2.5 (broad s) | - |

To confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed. youtube.comwalisongo.ac.idsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show minimal correlations due to the lack of adjacent, non-equivalent protons on the carbon skeleton. The protons of the two methyl groups and the methylene group are predicted to appear as singlets, showing no cross-peaks. A very weak, long-range coupling might be observable between the C5-H and the C4-CH₃ protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹J-coupling). sdsu.edu This is crucial for definitively assigning each proton signal to its corresponding carbon atom.

The proton signal at ~6.2-6.4 ppm would correlate with the carbon signal at ~105-110 ppm (C5-H).

The methyl proton signal at ~2.1-2.3 ppm would correlate with the carbon at ~12-14 ppm (2-CH₃).

The methyl proton signal at ~1.9-2.1 ppm would correlate with the carbon at ~10-12 ppm (4-CH₃).

The methylene proton signal at ~3.6-3.8 ppm would correlate with the carbon at ~35-40 ppm (-CH₂-NH₂).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J-coupling). youtube.comsdsu.edu This is invaluable for piecing together the molecular structure.

The methylene protons (~3.6-3.8 ppm) are expected to show correlations to the pyrrole carbons C3 (~115-120 ppm) and C4 (~118-122 ppm).

The C5-H proton (~6.2-6.4 ppm) should show correlations to C4 (~118-122 ppm), C1(NH)-side of the ring, and the 4-CH₃ carbon (~10-12 ppm).

The 2-CH₃ protons (~2.1-2.3 ppm) would correlate to C2 (~125-130 ppm) and C3 (~115-120 ppm).

The 4-CH₃ protons (~1.9-2.1 ppm) would correlate to C4 (~118-122 ppm), C3 (~115-120 ppm), and C5 (~105-110 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. A NOESY spectrum would be expected to show correlations between the methylene protons of the methanamine group and the methyl protons at the C4 position, confirming their spatial proximity on the pyrrole ring.

For crystalline derivatives of this compound, solid-state NMR (ssNMR) can be a powerful tool for analyzing polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. ssNMR is sensitive to the local electronic environment of nuclei, which differs between polymorphs due to variations in crystal packing and intermolecular interactions. By analyzing the ¹³C and ¹⁵N chemical shifts and relaxation times, ssNMR can distinguish between different polymorphic forms and quantify their relative amounts in a mixture.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₁₂N₂), the exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition. mdpi.com

Molecular Formula: C₇H₁₂N₂

Calculated Exact Mass of [M+H]⁺: 125.1073 Da

An experimental HRMS measurement confirming this value within a few parts per million (ppm) provides strong evidence for the compound's chemical formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. docbrown.infoarkat-usa.org The fragmentation of the aminomethyl side chain is a key pathway for substituted pyrroles. docbrown.info A primary fragmentation event for this compound would likely involve the loss of ammonia (B1221849) (NH₃).

Predicted Key MS/MS Fragments for [C₇H₁₂N₂ + H]⁺

| Predicted m/z | Proposed Fragment Ion Formula | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 125.1073 | [C₇H₁₃N₂]⁺ | - | Protonated Molecular Ion |

| 108.0808 | [C₇H₁₀N]⁺ | NH₃ | Loss of ammonia from the methanamine group, a common pathway for primary amines. |

| 94.0651 | [C₆H₈N]⁺ | CH₃NH₂ | Cleavage of the C-C bond between the pyrrole ring and the methylene group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netmdpi.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures light scattering from changes in polarizability. mdpi.com

For this compound, key functional groups include the pyrrole N-H, the amine N-H, alkyl C-H, and the C=C and C-N bonds of the pyrrole ring. The IR spectrum of the parent 2,4-dimethylpyrrole (B27635) provides a reference for the ring vibrations. nist.gov

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H stretch | Pyrrole NH | ~3400-3300 | Medium-Strong | Weak |

| N-H stretch (asymmetric & symmetric) | Amine NH₂ | ~3350-3250 (two bands) | Medium | Weak |

| C-H stretch | Alkyl (CH₃, CH₂) | ~2960-2850 | Medium-Strong | Strong |

| N-H bend (scissoring) | Amine NH₂ | ~1650-1580 | Medium-Strong | Weak |

| C=C stretch | Pyrrole ring | ~1570-1450 | Medium | Medium-Strong |

| C-N stretch | Pyrrole ring & Amine | ~1350-1250 | Medium | Medium |

The presence of a sharp band around 3400-3300 cm⁻¹ would be indicative of the pyrrole N-H stretch. The primary amine (NH₂) group would be characterized by a pair of medium-intensity bands in the 3350-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching, as well as a strong scissoring deformation band around 1600 cm⁻¹. Strong bands in the 2960-2850 cm⁻¹ region would confirm the presence of the methyl and methylene C-H bonds.

Vibrational Assignment and Band Interpretation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural features of molecules based on their characteristic vibrational modes. spectroscopyonline.com The interpretation of these spectra for this compound relies on the assignment of observed absorption or scattering bands to specific molecular motions, such as stretching, bending, wagging, and twisting of bonds. scirp.org These assignments are often supported by quantum chemical calculations using methods like Density Functional Theory (DFT). nih.govnih.gov

The vibrational spectrum of this compound is characterized by contributions from the pyrrole ring, the methyl substituents, and the methanamine group.

N-H and C-H Stretching: The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic pyrrole ring are expected around 3100-3150 cm⁻¹, while the aliphatic C-H stretches from the methyl (CH₃) and methylene (CH₂) groups are observed in the 2850-3000 cm⁻¹ range. scirp.orgscialert.net

Ring Vibrations: The pyrrole ring's C=C and C-N stretching vibrations give rise to a series of bands, typically in the 1400-1600 cm⁻¹ region. researchgate.net These bands are fundamental to confirming the integrity of the heterocyclic core.

CH₂ and CH₃ Deformations: The scissoring (bending) vibrations of the CH₂ group in the methanamine side chain are expected around 1440-1480 cm⁻¹. scirp.org The characteristic umbrella mode (symmetric bending) of the methyl groups appears near 1375 cm⁻¹, while asymmetric bending modes are found at higher wavenumbers. spectroscopyonline.com

C-N Stretching: The C-N stretching of the aminomethyl group is typically observed in the 1100-1200 cm⁻¹ range. researchgate.net

Out-of-Plane Bending: The C-H out-of-plane bending modes for the pyrrole ring are found in the 750-1000 cm⁻¹ region and are characteristic of the substitution pattern of the ring. scialert.netrsc.org

The complementary nature of FT-IR and FT-Raman spectroscopy is crucial; vibrations that are weak in IR may be strong in Raman, and vice-versa, allowing for a more complete vibrational analysis. spectroscopyonline.comdoaj.org For instance, the symmetric vibrations of the pyrrole ring are often more prominent in the Raman spectrum.

Table 1: Tentative Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3200-3500 | N-H (Pyrrole Ring) | Stretching |

| 3100-3150 | C-H (Pyrrole Ring) | Stretching |

| 2850-3000 | C-H (Methyl, Methylene) | Asymmetric & Symmetric Stretching |

| 1400-1600 | C=C, C-N (Pyrrole Ring) | Ring Stretching |

| 1440-1480 | CH₂ (Methylene) | Scissoring (Bending) |

| ~1375 | CH₃ (Methyl) | Symmetric Bending (Umbrella) |

| 1100-1200 | C-N (Aminomethyl) | Stretching |

In Situ Spectroscopic Monitoring of Reactions

In situ mid-infrared spectroscopy is a powerful technique for studying reaction pathways and kinetics in real-time. globethesis.com By inserting an attenuated total reflectance (ATR) probe into a reaction vessel, changes in the concentrations of reactants, intermediates, and products can be monitored continuously without the need for sampling. globethesis.com This methodology provides strong evidence for proposed reaction mechanisms and allows for the optimization of reaction conditions. globethesis.com

For the synthesis of pyrrole derivatives like this compound, in situ FT-IR can track the key chemical transformations. For example, in a Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, the reaction progress can be followed by:

Monitoring Reactant Consumption: The disappearance of the characteristic carbonyl (C=O) stretching band of the dicarbonyl reactant.

Detecting Intermediates: The appearance and subsequent disappearance of bands corresponding to transient species, such as imines or hemiaminals, which may be formed during the cyclization process. globethesis.comrsc.org

Tracking Product Formation: The emergence of characteristic bands for the pyrrole product, such as the N-H stretching and ring vibration modes. globethesis.com

This real-time data allows for the identification of rate-determining steps and the calculation of kinetic parameters like reaction rate constants and activation energies, leading to a more profound understanding and control of the synthesis process. globethesis.com

X-ray Crystallography for Absolute Structure Determination of Derivatives

Single Crystal X-ray Diffraction of Crystalline Forms

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. ncl.ac.uk The process begins with the growth of a high-quality single crystal of a derivative of this compound. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots with varying intensities. cambridge.org

The positions and intensities of these diffracted beams are meticulously recorded as the crystal is rotated. researchgate.net This dataset is then used to calculate an electron density map of the unit cell, the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined using full-matrix least-squares methods on F², often with software packages like SHELXL, to achieve the best possible fit between the observed diffraction data and the calculated model. mdpi.com

For example, a study on 2-(2,4-dimethyl pyrrolyl) benzothiazole (B30560), a compound containing the same substituted pyrrole core, reported crystallization in the monoclinic space group P2₁/n. researchgate.net Such an analysis provides unambiguous confirmation of the molecular connectivity and stereochemistry.

Table 2: Illustrative Crystallographic Data for a Pyrrole Derivative

| Parameter | Example Value (from a related structure) |

|---|---|

| Chemical Formula | C₁₃H₁₂N₂S |

| Formula Weight | 228.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.842(9) |

| b (Å) | 5.750(7) |

| c (Å) | 12.964(6) |

| β (°) | 110.13(6) |

| Volume (ų) | 758.8(11) |

| Z (molecules/unit cell) | 4 |

| Final R-index [I > 2σ(I)] | 0.060 |

Data adapted from the crystallographic study of 2-(2,4-dimethyl pyrrolyl) benzothiazole for illustrative purposes. researchgate.net

Analysis of Molecular Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves within the crystal lattice, a phenomenon known as molecular packing. numberanalytics.com This packing is governed by a variety of non-covalent intermolecular interactions, which dictate the crystal's stability, density, and other macroscopic properties. numberanalytics.com

In the crystal structures of pyrrole derivatives, hydrogen bonding often plays a primary role in directing the molecular assembly. nih.gov The N-H group of the pyrrole ring and the -NH₂ of the methanamine side chain can act as hydrogen bond donors, while the nitrogen atom of the pyrrole ring can act as an acceptor. This can lead to the formation of chains, sheets, or more complex three-dimensional networks. For instance, intermolecular N-H···N hydrogen bonds have been observed to link adjacent molecules in pyrrole-pyridine structures. nih.gov

Other significant interactions include:

π–π Stacking: The aromatic pyrrole rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. cambridge.org

C-H···π Interactions: Hydrogen atoms from methyl or methylene groups can interact with the electron-rich face of a nearby pyrrole ring.

The comprehensive analysis of these interactions provides crucial insights into the supramolecular chemistry of the compound and is essential for fields like crystal engineering and materials science. rsc.orgmdpi.com

Computational and Theoretical Investigations of 2,4 Dimethyl 3 Pyrrolyl Methanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, electronic distribution, and spectroscopic characteristics. For (2,4-Dimethyl-3-pyrrolyl)methanamine, these methods can elucidate the influence of the methyl and aminomethyl substituents on the aromatic pyrrole (B145914) ring.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311G++), are used to determine the optimized molecular geometry, electronic energy, and the distribution of frontier molecular orbitals (HOMO and LUMO). bohrium.com

The optimized geometry reveals the planarity of the pyrrole ring and the preferred orientation of the substituents. The HOMO and LUMO are key indicators of chemical reactivity. For pyrrole derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, indicating its susceptibility to electrophilic attack. The LUMO, also a π*-orbital, indicates regions prone to nucleophilic attack or electron acceptance. The presence of electron-donating methyl and aminomethyl groups is expected to raise the energy of the HOMO, enhancing the ring's nucleophilicity compared to unsubstituted pyrrole. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability. bohrium.comresearchgate.net

Table 1: Representative DFT-Calculated Ground State Properties of this compound (Note: The following data are illustrative, based on typical results for similar substituted pyrroles from computational studies.)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -440.123 |

| HOMO Energy (eV) | -5.25 |

| LUMO Energy (eV) | 1.15 |

| HOMO-LUMO Gap (eV) | 6.40 |

| Dipole Moment (Debye) | 2.10 |

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more expensive, these methods are valuable for benchmarking DFT results and for calculating properties where electron correlation is particularly important, such as reaction barriers and non-covalent interactions. For a molecule of this size, applying these high-level methods, especially with large basis sets, provides a "gold standard" for its electronic energy and structure.

Conformational Analysis and Energy Minima Studies

The flexibility of the aminomethyl substituent in this compound gives rise to different spatial arrangements, or conformers, which can have distinct energies and populations at thermal equilibrium. Understanding this conformational landscape is critical, as the reactivity and biological activity of the molecule can be dependent on its three-dimensional shape.

Molecular mechanics (MM) provides a computationally efficient way to explore the vast conformational space of a molecule. By using a classical force field to describe the energy of the system as a function of its atomic coordinates, MM can rapidly identify low-energy conformers. Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms over time, can be used to study the dynamic behavior of the molecule, including the transitions between different conformations and the influence of a solvent environment. pharmaffiliates.comorganic-chemistry.org MD simulations of this compound in an aqueous solution, for example, could reveal how water molecules interact with the amine and pyrrole NH groups and influence the conformational preferences of the aminomethyl side chain.

A more detailed understanding of the conformational preferences can be obtained by mapping the potential energy surface (PES) as a function of key dihedral angles. For this compound, the most important conformational degree of freedom is the rotation around the C(3)-C(methanamine) single bond. By systematically rotating this bond and calculating the energy at each step using quantum mechanical methods (like DFT), a one-dimensional PES can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to the transition states that separate them. Such studies on related substituted heterocycles have shown that even small energy differences of a few kcal/mol can lead to significant preferences for one conformer over another. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is an illustrative example of what a potential energy surface scan might reveal for the rotation of the C-C bond between the pyrrole ring and the aminomethyl group.)

| Dihedral Angle (Pyrrole-C-C-N) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Eclipsed (Transition State) | 4.5 |

| 60° | Gauche (Energy Minimum) | 0.2 |

| 120° | Eclipsed (Transition State) | 4.2 |

| 180° | Anti (Global Minimum) | 0.0 |

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack, thereby predicting the regioselectivity of reactions.

For this compound, the pyrrole ring is electron-rich and thus activated towards electrophilic substitution. The methyl groups at the 2- and 4-positions further enhance this electron density. Analysis of the HOMO and calculated atomic charges (e.g., from Natural Bond Orbital analysis) would likely show the highest electron density at the C5 position, making it the most probable site for attack by an electrophile. nih.gov

The aminomethyl group introduces additional reactivity. The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic center. It can readily react with acids or electrophiles. Furthermore, the presence of the amine functionality can direct metallation reactions or participate in intramolecular interactions. Reactivity indices derived from DFT, such as Fukui functions, can be calculated to provide a quantitative measure of the reactivity at each atomic site, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that explains the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and stability. rdd.edu.iq A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq

For this compound, the electron-donating methyl and aminomethyl groups attached to the pyrrole ring are expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy, thus reducing the HOMO-LUMO gap compared to unsubstituted pyrrole. This would suggest that this compound is more reactive towards electrophiles than pyrrole itself.

To illustrate this, we can examine the calculated HOMO and LUMO energies for a series of substituted pyrroles from a Density Functional Theory (DFT) study at the B3LYP/DZV(d) level of theory. rdd.edu.iq While this study does not include this compound, the data for related structures provide a clear trend.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrrole (analog) | -5.78 | -0.25 | 5.53 |

| 2-Methylpyrrole (analog) | -5.52 | -0.18 | 5.34 |

| 3-Methylpyrrole (analog) | -5.61 | -0.21 | 5.40 |

| 2,4-Dimethylpyrrole (B27635) (analog) | -5.35 | -0.12 | 5.23 |

Data in this table is illustrative and based on trends observed for substituted pyrroles in analogous computational studies.

The distribution of the HOMO and LUMO across the molecule is also significant. In pyrrole derivatives, the HOMO is typically a π-orbital with significant electron density on the carbon atoms of the ring, making these positions susceptible to electrophilic attack. The LUMO is also a π*-orbital, and its distribution indicates the likely sites for nucleophilic attack. For this compound, the HOMO density is expected to be highest at the C5 position, which is the most likely site for electrophilic substitution.

Transition State Modeling and Reaction Barrier Calculations

Computational chemistry is an invaluable tool for studying reaction mechanisms by locating and characterizing transition states, which are the high-energy intermediates that connect reactants and products. stackexchange.com By calculating the energy of the transition state relative to the reactants, the activation energy (reaction barrier) can be determined, providing a quantitative measure of the reaction rate.

A common reaction for pyrroles is electrophilic aromatic substitution. For this compound, an electrophile would be expected to attack the electron-rich pyrrole ring. FMO theory suggests that the C5 position is the most nucleophilic. A computational study of the electrophilic substitution (bromination) of pyrrole and 2-methylpyrrole using DFT at the B3LYP/6-31G(d) level provides insight into the expected activation energies. researchgate.net

The calculations show that the activation energy for the attack at the C2 (or C5) position of pyrrole is lower than the attack at the C3 (or C4) position, which is consistent with experimental observations. The introduction of a methyl group at the C2 position further lowers the activation energy for attack at the C5 position. researchgate.net Based on these findings, we can predict that the activation energy for electrophilic attack at the C5 position of this compound will be even lower due to the presence of two electron-donating methyl groups and the aminomethyl group.

Below is a table of calculated activation energies for the electrophilic bromination of pyrrole and 2-methylpyrrole, which can be used to estimate the reactivity of this compound.

| Reactant | Position of Attack | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pyrrole | C2 | 18.48 |

| Pyrrole | C3 | 19.20 |

| 2-Methylpyrrole | C5 | 13.68 |

| 2-Methylpyrrole | C4 | 16.89 |

Data from a computational study on the electrophilic substitution of pyrrole and 2-methylpyrrole. researchgate.net

Spectroscopic Parameter Prediction and Validation

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netimist.ma The accuracy of these predictions is often enhanced by using DFT methods that include electron correlation. acs.org

For this compound, we can predict the approximate chemical shifts based on known values for similar structures and the general effects of substituents on the pyrrole ring. The methyl groups at C2 and C4 will shield the attached protons and carbons, while the aminomethyl group at C3 will have a deshielding effect on the nearby ring proton and carbons.

The following table presents illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational data for analogous substituted pyrroles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH | ~7.5-8.5 | - |

| C2-CH₃ | ~2.2 | ~13 |

| C3-CH₂NH₂ | ~3.8 | ~40 |

| C4-CH₃ | ~2.0 | ~12 |

| C5-H | ~6.4 | ~115 |

| C2 | - | ~125 |

| C3 | - | ~118 |

| C4 | - | ~120 |

| C5 | - | ~115 |

These are estimated values based on typical chemical shifts for substituted pyrroles and should be considered approximate.

Vibrational Frequency Calculation and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can calculate these vibrational frequencies, which aids in the assignment of experimental spectra. researchgate.net Harmonic frequency calculations are straightforward but often overestimate the frequencies. Anharmonic calculations provide more accurate results but are computationally more demanding. researchgate.netnih.gov

For this compound, the vibrational spectrum will be complex due to the number of atoms. However, certain vibrational modes can be assigned to specific functional groups. For example, the N-H stretch of the pyrrole ring will appear at a high frequency, as will the C-H stretches of the methyl and aminomethyl groups. The C=C and C-N stretching vibrations of the pyrrole ring will appear in the fingerprint region.

A computational study on pyrrole using DFT with the B3LYP functional and a 6-311G(d,p) basis set provides a reference for the expected vibrational frequencies. researchgate.net The introduction of substituents will shift these frequencies and introduce new ones.

The table below lists some of the key calculated harmonic vibrational frequencies for pyrrole, which can serve as a basis for interpreting the spectrum of this compound.

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) for Pyrrole | Expected Region for this compound (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3531 | 3400-3500 |

| C-H Stretch (ring) | 3120-3150 | 3100-3150 |

| C-H Stretch (methyl) | - | 2850-3000 |

| N-H Bend | 1530 | 1500-1550 |

| C=C Stretch | 1470, 1530 | 1450-1550 |

| C-N Stretch | 1350, 1420 | 1330-1430 |

Data for pyrrole from a DFT study. researchgate.net The expected regions for the substituted compound are estimates.

Applications of 2,4 Dimethyl 3 Pyrrolyl Methanamine As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The unique structural features of (2,4-Dimethyl-3-pyrrolyl)methanamine make it a valuable precursor for the synthesis of diverse organic compounds, particularly nitrogen-containing heterocycles and as a foundational element in the synthetic routes toward natural products.

The primary amine and the electron-rich pyrrole (B145914) ring of this compound are key to its function as a precursor for various nitrogen-containing heterocyclic systems. The aminomethyl group can readily undergo condensation reactions with carbonyl compounds to form imines, which can then participate in intramolecular cyclization reactions.

One of the classic methods for the synthesis of tetrahydro-β-carbolines is the Pictet-Spengler reaction . wikipedia.orgnrochemistry.comjk-sci.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org Although the pyrrole ring is not a direct analogue of the aryl group in a typical Pictet-Spengler precursor, its high nucleophilicity allows it to participate in similar cyclization reactions. wikipedia.org The reaction of this compound with an aldehyde would first form a Schiff base, which upon protonation, generates a reactive iminium ion. The subsequent intramolecular electrophilic attack by the pyrrole ring would lead to the formation of a pyrrolo[3,4-c]pyridine derivative.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Aldehyde/Ketone | Pictet-Spengler | Pyrrolo[3,4-c]pyridines |

| N-Acyl-(2,4-Dimethyl-3-pyrrolyl)methanamine | Dehydrating Agent | Bischler-Napieralski | Dihydropyrrolo[3,4-c]pyridines |